Cas no 37469-24-2 (Diphenyl-1,2,4-triazine-3-thiol)

Diphenyl-1,2,4-triazine-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 1,2, 4-Triazine-3(4H)-thione, 5,6-diphenyl-
- as-Triazine-3-thiol, 5,6-diphenyl-
- 1,2, 4-Triazine-3 (2H)-thione, 5,6-diphenyl-
- 5,6-diphenyl-2H-1,2,4-triazine-3-thione
- 5,6-Diphenyl-[1,2,4]triazine-3-thiol
- 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione
- 2-mercapto-5,6-diphenyl-1,3,4-triazine
- 3-Mercapto-5,6-diphenyl-1,2,4-triazin
- 3-mercapto-5,6-diphenyl-1,2,4-triazine
- 5,6-diphenyl-3-mercapto-1,2,4-triazine
- as-Triazine-3-thiol,5,6-diphenyl
- 5,6-bisphenyl-1,2,4-triazine-3-thiol
- 5,6-Diphenyl-1,2,4-triazine-3(4H)-thione #
- EU-0027024
- SR-01000554220
- 1,2,4-Triazine, 2,3-dihydro-3-thioxo-5,6-diphenyl-
- 37469-24-2
- CHEMBL95862
- AKOS000115881
- Z56823022
- NSC-149017
- CBDivE_012590
- SCHEMBL13278395
- HMS646L19
- 7338-79-6
- SCHEMBL21527257
- 5,6-Diphenyl-as-triazine-3(2H)-thione
- MFCD00033818
- 1,2,4-Triazine-3(2H)-thione, 5,6-diphenyl-
- ChemDiv1_021029
- ALBB-008760
- CCG-236867
- diphenyl-1,2,4-triazine-3-thiol
- SMR000528626
- as-TRIAZINE-3(2H)-THIONE, 5,6-DIPHENYL-
- 10T-0809
- SR-01000425920
- 5,6-DIPHENYL-2,3-DIHYDRO-1,2,4-TRIAZINE-3-THIONE
- PESHFZNRQCTMDJ-UHFFFAOYSA-N
- DTXSID50190905
- SB73347
- 5,6-diphenyl-4H-1,2,4-triazine-3-thione
- STK977869
- AKOS000530886
- STK501301
- MLS000766142
- 5,6-Diphenyl-1,2,4-triazine-3-thiol
- SDCCGSBI-0660777.P001
- 1,4-Triazine-3(2H)-thione, 5,6-diphenyl-
- SR-01000554220-1
- as-Triazine-3-thiol,6-diphenyl-
- F0227-0544
- 5,6-DIPHENYL-2H-(1,2,4)TRIAZINE-3-THIONE
- NSC 149017
- EN300-03027
- SR-01000425920-1
- 5,6-diphenyl-3-thioxo-1,2,4-triazine
- NSC149017
- NCGC00246748-01
- 1,2,4-Triazine-3(4H)-thione, 5,6-diphenyl-
- 1,4-Triazine-3(4H)-thione, 5,6-diphenyl-
- C15H11N3S
- Diphenyl-1,2,4-triazine-3-thiol
-
- MDL: MFCD00431852
- Inchi: InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
- InChI Key: PESHFZNRQCTMDJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC(=NN=C2C3=CC=CC=C3)S
Computed Properties
- Exact Mass: 265.06700
- Monoisotopic Mass: 265.06736854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- PSA: 77.47000
- LogP: 3.49430
Diphenyl-1,2,4-triazine-3-thiol Security Information
- HazardClass:IRRITANT
Diphenyl-1,2,4-triazine-3-thiol Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
Diphenyl-1,2,4-triazine-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B432600-25mg |
Diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 25mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-03027-10.0g |
diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 95.0% | 10.0g |
$917.0 | 2025-03-21 | |
abcr | AB406985-5 g |
5,6-Diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 5 g |
€456.10 | 2023-07-19 | ||
Enamine | EN300-03027-0.1g |
diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 95.0% | 0.1g |
$54.0 | 2025-03-21 | |
Enamine | EN300-03027-5.0g |
diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 95.0% | 5.0g |
$618.0 | 2025-03-21 | |
Alichem | A019114013-5g |
5,6-Diphenyl-1,2,4-triazine-3(2H)-thione |
37469-24-2 | 95% | 5g |
$352.00 | 2023-09-02 | |
Chemenu | CM519141-5g |
5,6-Diphenyl-1,2,4-triazine-3(2H)-thione |
37469-24-2 | 95% | 5g |
$421 | 2024-07-17 | |
TRC | B432600-5mg |
Diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 5mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-24868-1.0g |
diphenyl-1,2,4-triazine-3-thiol |
37469-24-2 | 95% | 1.0g |
$212.0 | 2023-02-14 | |
abcr | AB406985-5g |
5,6-Diphenyl-1,2,4-triazine-3-thiol; . |
37469-24-2 | 5g |
€445.00 | 2025-02-18 |
Diphenyl-1,2,4-triazine-3-thiol Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on Diphenyl-1,2,4-triazine-3-thiol
Chemical Profile of Diphenyl-1,2,4-triazine-3-thiol (CAS No. 37469-24-2)
Diphenyl-1,2,4-triazine-3-thiol is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework and potential biological activities. This heterocyclic thiol derivative, identified by the chemical identifier CAS No. 37469-24-2, has garnered attention due to its molecular configuration and the diverse applications it holds in synthetic chemistry and medicinal science. The compound’s molecular structure consists of a triazine core substituted with two phenyl groups and a thiol functional group at the 3-position, which contributes to its distinct chemical properties and reactivity.
The synthesis of Diphenyl-1,2,4-triazine-3-thiol involves multi-step organic reactions that highlight the compound’s synthetic versatility. The introduction of the thiol group at the 3-position of the triazine ring introduces nucleophilicity, making it a valuable intermediate in further functionalization. This characteristic is particularly useful in drug discovery pipelines where modifications at specific positions can alter pharmacological properties significantly. Researchers have leveraged this compound to develop novel derivatives with enhanced binding affinities and selectivity for biological targets.
In recent years, Diphenyl-1,2,4-triazine-3-thiol has been explored for its potential applications in pharmaceuticals. The triazine scaffold is known for its presence in various bioactive molecules, including herbicides and pharmaceutical agents. The thiol moiety further extends its utility as a precursor in the synthesis of more complex molecules with therapeutic potential. Studies have indicated that derivatives of this compound exhibit promising activities against certain enzymatic targets, making them candidates for further investigation in developing new treatments for human diseases.
The chemical reactivity of Diphenyl-1,2,4-triazine-3-thiol is another area of intense interest. The thiol group can participate in various chemical transformations such as oxidation to form disulfides or reaction with electrophiles to form thioureas or other sulfur-containing heterocycles. These reactions are pivotal in medicinal chemistry for constructing complex drug molecules. Moreover, the phenyl rings attached to the triazine core can be further modified through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, expanding the library of possible derivatives.
Advances in computational chemistry have also played a crucial role in understanding the behavior of Diphenyl-1,2,4-triazine-3-thiol. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers predict binding modes and optimize lead compounds for drug development. These computational approaches are complemented by experimental validations using techniques such as NMR spectroscopy and X-ray crystallography to elucidate structural details and confirm molecular interactions.
The pharmaceutical industry has shown particular interest in heterocyclic compounds like Diphenyl-1,2,4-triazine-3-thiol due to their diverse biological activities. Research has highlighted its potential as an intermediate in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Additionally, derivatives of this compound have shown antimicrobial properties against resistant strains of bacteria, underscoring their importance in addressing emerging infectious diseases.
Environmental scientists have also begun investigating the ecological impact of compounds like Diphenyl-1,2,4-triazine-3-thiol. Understanding how these molecules interact with natural systems is essential for assessing their environmental footprint and developing sustainable practices in chemical manufacturing. Biodegradation studies have been conducted to determine how this compound breaks down under various conditions, providing valuable data for risk assessments and regulatory compliance.
The future prospects for Diphenyl-1,2,4-triazine-3-thiol are promising as research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel therapeutics and advanced materials derived from this versatile compound. As computational tools become more sophisticated and high-throughput screening methods improve, the discovery pipeline for new derivatives will accelerate.
In conclusion,Diphenyl-1,2,4-triazine-3-thiol (CAS No. 37469-24-2) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features offer opportunities for developing new drugs and materials while also providing insights into fundamental chemical processes. Continued research into this compound will undoubtedly yield significant advancements that benefit society.
37469-24-2 (Diphenyl-1,2,4-triazine-3-thiol) Related Products
- 1105242-27-0(2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide)
- 1806265-32-6(Methyl 6-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine-4-acetate)
- 13979-59-4(3,5-Dibromo-4-methylphenyl acetate)
- 2223077-93-6(3-Piperidinecarboxylic acid, 1-(3-formyl-4-hydroxy-5-methylbenzoyl)-, ethyl ester, (3R)-)
- 1257549-22-6(1-(3-bromophenyl)-5-oxo-N-(2-{6-(pyridin-2-yl)pyridazin-3-yloxy}ethyl)pyrrolidine-3-carboxamide)
- 2548980-15-8(6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile)
- 868679-16-7(N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1797871-55-6(2-(2,4-dichlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethan-1-one)
- 2171744-54-8(2-{4-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,4-diazepan-1-yl}acetic acid)
- 2229574-57-4(2-amino-3-(5-chloro-2-methoxyphenyl)-2-methylpropan-1-ol)
